molecular formula C12H10ClNO3 B112626 ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 43142-76-3

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B112626
CAS No.: 43142-76-3
M. Wt: 251.66 g/mol
InChI Key: JSJQTSYYPLBOFH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (CAS# 43142-76-3) is a high-value chemical intermediate extensively used in medicinal chemistry and anticancer research. This multifunctional indole derivative serves as a key precursor for the synthesis of a wide range of biologically active molecules. Its primary research value lies in the development of novel inhibitors targeting mutant epidermal growth factor receptor (EGFR) pathways, which are crucial in non-small-cell lung cancers and other malignancies . The 3-formyl group is a critical reactive handle that allows for further structural elaboration, enabling researchers to construct complex indole-based scaffolds such as pyrrolo[3,4-b]indol-3-ones and other fused heterocycles via intramolecular cyclizations and reductive amination reactions . The strategic 5-chloro substitution on the indole ring has been shown to optimize binding affinities and antiproliferative potency in the resulting final compounds . Recent studies have utilized this compound to develop potent dual EGFR T790M /BRAF V600E inhibitors, with derived molecules demonstrating low nanomolar GI 50 values in viability assays against various cancer cell lines, showcasing its significant contribution to targeted therapy research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQTSYYPLBOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402973
Record name ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43142-76-3
Record name ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be synthesized through several methods. One common method involves the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride in dimethylformamide . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Ethyl 5-chloro-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 5-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals:
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its derivatives have shown potential as anticancer agents, especially in inhibiting key pathways such as the epidermal growth factor receptor (EGFR) and BRAF V600E mutations .

Case Study:
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, with some compounds achieving GI50 values as low as 29 nM . This suggests a promising avenue for developing new therapeutic agents.

Biological Research

Investigation of Biological Activity:
The compound is utilized to explore the biological activities of indole derivatives. Studies indicate that it can influence a range of biological processes, including antiviral, anti-inflammatory, and antimicrobial effects .

Data Table: Biological Activities of Indole Derivatives

Activity TypeExample CompoundsIC50 Values (µM)
AnticancerCompound 3e0.96
AntiviralCompound 6a1.12
AntimicrobialCompound 4b0.78

Material Science

Development of Novel Materials:
In material science, this compound is explored for creating advanced materials such as organic light-emitting diodes (OLEDs). Its unique chemical structure allows for modifications that can enhance electronic properties, making it suitable for applications in the electronics industry .

Agricultural Chemistry

Agrochemical Development:
This compound can also be investigated for its potential in developing agrochemicals aimed at improving crop resistance to pests and diseases. The research focuses on synthesizing derivatives that can enhance plant health while minimizing environmental impact .

Analytical Chemistry

Detection and Quantification:
this compound is employed in analytical methods for detecting and quantifying indole derivatives in various samples. This application is crucial for quality control in both research and industrial settings .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS R3 Substituent R5 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
This compound 43142-76-3 Formyl (-CHO) Chloro (-Cl) 251.67 Not reported Reactive formyl group for condensations; used in carboxamide synthesis
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate 586336-88-1 Formyl (-CHO) Chloro (-Cl) 251.67 Not reported Positional isomer; altered electronic effects due to Cl at C6
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate - Propionyl (-COCH₂CH₃) Chloro (-Cl) 306.90 103–105 Higher lipophilicity; hydrolyzed to carboxylic acids
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate 62523-95-9 p-Tolyl (-C₆H₄CH₃) Chloro (-Cl) 313.78 Not reported Enhanced aromatic interactions; potential for kinase inhibition
Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate - Formyl (-CHO) Chloro (-Cl) 237.65 Not reported Methyl ester reduces steric hindrance vs. ethyl

Physicochemical and Spectral Comparisons

  • Melting Points : Derivatives with bulkier substituents (e.g., propionyl, p-tolyl) generally exhibit lower melting points than the formyl parent due to reduced crystallinity .
  • NMR Signatures :
    • The formyl proton in this compound resonates at δ ~10 ppm (unreported in evidence but typical for aldehydes). Propionyl derivatives show characteristic methyl triplet signals at δ ~1.0–1.5 ppm .
    • Chloro substituents deshield adjacent protons, as seen in the parent compound’s aromatic protons at δ 7.91 (s, 1H) and δ 7.43 (d, J = 8.9 Hz, 1H) .

Biological Activity

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity based on recent studies, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique indole structure with a chloro substituent at the 5-position and a formyl group at the 3-position. The molecular formula is C11H10ClNO3C_{11}H_{10}ClNO_3, with a molecular weight of approximately 233.65 g/mol. It typically appears as a pale yellow powder, soluble in organic solvents like ethanol and chloroform.

Target Interactions
Indole derivatives, including this compound, are known to interact with various biological targets, influencing multiple signaling pathways. These compounds can inhibit key enzymes involved in cancer progression and neurodegenerative diseases, particularly those related to the epidermal growth factor receptor (EGFR) and BRAF pathways .

Biochemical Pathways
The compound is associated with several biochemical activities:

  • Anticancer Activity : It has demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), and epithelial (A-549) cancer cells .
  • Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens .

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

Antiproliferative Activity

A series of experiments evaluated the compound's antiproliferative effects using cell viability assays. The results indicated that:

  • GI50 Values : The GI50 values ranged from 29 nM to 78 nM across different cell lines, with some derivatives outperforming standard treatments like erlotinib .
CompoundGI50 (nM)Target Cell Line
This compound29 - 78Various
Erlotinib33MCF-7

EGFR Inhibition

The compound was also assessed for its ability to inhibit EGFR:

  • IC50 Values : The IC50 values for inhibition ranged from 68 nM to 89 nM, indicating effective targeting of this receptor in cancer cells .
CompoundIC50 (nM)Target
This compound68 - 89EGFR
Erlotinib80EGFR

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study conducted on pancreatic cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The findings suggested that it could serve as a promising candidate for further development in cancer therapy .
  • Neuroprotective Effects : In models of neurodegenerative diseases, this compound exhibited protective effects against neuronal damage induced by oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via a two-step strategy:

Core Indole Formation : Start with 5-chloroindole derivatives. For example, ethyl 5-chloro-1H-indole-2-carboxylate can be protected at the NH position using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) as a base to prevent unwanted side reactions during functionalization .

Formylation : Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) or via condensation with 4-thioxo-2-thiazolidinone in acetic acid under reflux .

Q. Key Considerations :

  • Solvent systems (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) can influence reaction efficiency .
  • Purification often involves column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the formyl proton (~9.8–10.2 ppm), ethyl ester (–OCH₂CH₃ at ~1.3–1.5 ppm and –OCH₂ at ~4.3–4.5 ppm), and aromatic protons (6.8–8.2 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl groups (ester: ~165–170 ppm; formyl: ~190 ppm) and indole carbons (~110–150 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₂H₁₀ClNO₃: 252.0423) ensures molecular formula accuracy .
  • Melting Point : Consistency with literature values (e.g., 182–184°C for related derivatives) indicates purity .

Q. What are the primary research applications of this compound in drug discovery?

Methodological Answer:

  • Anti-HIV Agents : Used as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Modifications at the formyl and ester groups enhance binding affinity to viral enzymes .
  • Antimicrobial/Anticancer Agents : The indole core is functionalized with triazole or maleimide moieties to target bacterial enzymes or cancer cell pathways .
  • Photoactivatable Probes : Coupled with benzophenone derivatives for studying protein-ligand interactions via UV crosslinking .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., acetic acid, DMF) .
  • Waste Disposal : Segregate halogenated organic waste for incineration or professional disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during formylation at the 3-position?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance electrophilic substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Reflux in acetic acid (110–120°C) for 3–5 hours balances reaction rate and byproduct formation .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between batches?

Methodological Answer:

  • Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may deshield protons due to hydrogen bonding .
  • Dynamic NMR : Assess rotational barriers (e.g., ester group conformation) causing peak splitting at variable temperatures .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as done for related indole carboxylates .

Q. How to design environmental impact studies for this compound?

Methodological Answer:

  • Fate Analysis :
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor decay via HPLC .
    • Biodegradation : Use OECD 301D test with activated sludge to assess microbial breakdown .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ testing .
    • Algal Growth Inhibition : Measure chlorophyll-a reduction in Chlorella vulgaris .

Q. What mechanistic insights support its anti-HIV activity?

Methodological Answer:

  • Molecular Docking : The formyl and ester groups form hydrogen bonds with NNRTI-binding pocket residues (e.g., Lys101, Tyr181 in HIV-1 RT) .
  • Resistance Profiling : Test against mutant strains (e.g., K103N, Y188L) to evaluate efficacy loss due to steric clashes .

Q. What advanced derivatization strategies are feasible for this compound?

Methodological Answer:

  • Click Chemistry : Azide-alkyne cycloaddition (e.g., with propargylamine) to introduce triazole rings for enhanced solubility .
  • Schiff Base Formation : Condense the formyl group with hydrazines to generate hydrazone-linked probes for metal sensing .
  • Enzyme-Mediated Modifications : Use lipases or esterases for selective hydrolysis of the ethyl ester .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C .
  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy tracks formyl group oxidation over time .
  • pH Effects : Hydrolysis of the ester group accelerates in alkaline conditions (pH > 9) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

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